benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride
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Overview
Description
Benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of piperidine, a nitrogen-containing heterocycle, and features both amino and fluorine substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride typically involves the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines in the presence of lithium perchlorate in acetonitrile at room temperature . This method ensures high enantiomeric purity and yields the desired amino alcohols efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of chiral lithium amides for kinetic separation of racemic mixtures is a common approach in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or fluorine positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- (3R,4S)-1-Benzyl-3,4-pyrrolidinediol
- Benzyl (3R,4S)-3-(bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylate
Uniqueness
Benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride stands out due to its specific stereochemistry and the presence of both amino and fluorine substituents. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2101206-40-8 |
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Molecular Formula |
C13H18ClFN2O2 |
Molecular Weight |
288.74 g/mol |
IUPAC Name |
benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-8-16(7-6-12(11)15)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,15H2;1H/t11-,12+;/m1./s1 |
InChI Key |
CVDZOJLGFLYIMX-LYCTWNKOSA-N |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1N)F)C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CN(CC(C1N)F)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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